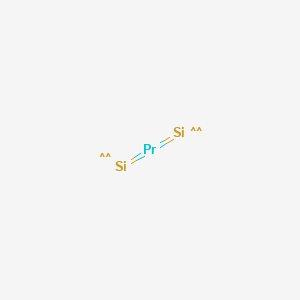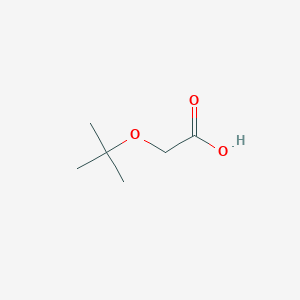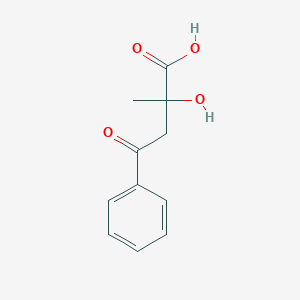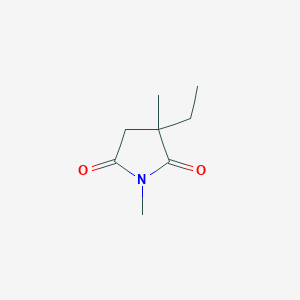
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione (EDPD) is a heterocyclic organic compound that belongs to the class of pyrrolidinediones. It is widely used in scientific research for its unique chemical properties and potential applications. EDPD has a wide range of applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione acts as a nucleophile due to the presence of the carbonyl group in its structure. It can react with electrophiles to form a variety of products, including imines, enamines, and alkylated pyrrolidinediones. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione can also undergo cyclization reactions to form cyclic compounds.
Biochemical and Physiological Effects
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antitumor properties. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to handle. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione is also stable under a wide range of conditions and can be stored for extended periods without degradation. However, 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has some limitations, including its low solubility in water and some organic solvents. This can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione in scientific research. One potential area of application is in the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione can also be used as a building block for the synthesis of new functional materials, such as polymers and liquid crystals. Another potential area of application is in the development of new agrochemicals with improved crop yields and reduced environmental impact.
Conclusion
In conclusion, 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione is a versatile compound with a wide range of applications in scientific research. Its unique chemical properties make it a valuable building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and functional materials. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has several advantages for use in lab experiments, including its availability, stability, and ease of handling. However, it also has some limitations, including its low solubility in water and some organic solvents. There are several future directions for the use of 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione in scientific research, including the synthesis of new pharmaceuticals, functional materials, and agrochemicals.
Métodos De Síntesis
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione can be synthesized by reacting ethyl acetoacetate and methyl acetoacetate with ammonia in the presence of sodium ethoxide. The reaction is carried out in ethanol at a temperature of 60-70°C for several hours. The resulting product is then purified by recrystallization from ethanol to obtain pure 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione has been extensively used in scientific research due to its unique chemical properties. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and functional materials. 3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione is also used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the synthesis of enantiopure compounds.
Propiedades
Número CAS |
13861-99-9 |
|---|---|
Nombre del producto |
3-Ethyl-1,3-dimethyl-2,5-pyrrolidinedione |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
3-ethyl-1,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2/c1-4-8(2)5-6(10)9(3)7(8)11/h4-5H2,1-3H3 |
Clave InChI |
SZXUVNXLZXDSLJ-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C)C |
SMILES canónico |
CCC1(CC(=O)N(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



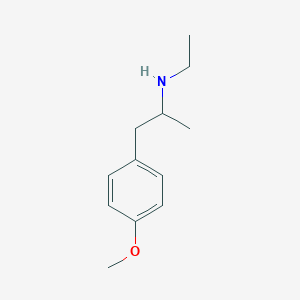
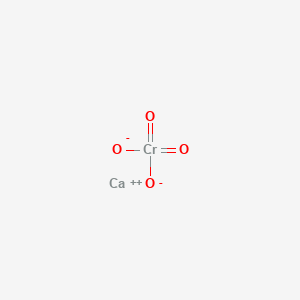
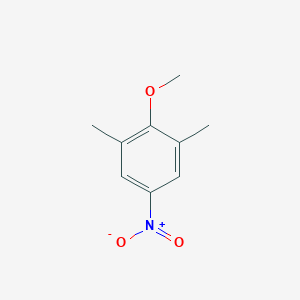
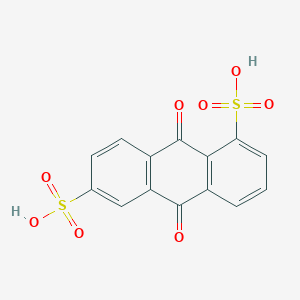

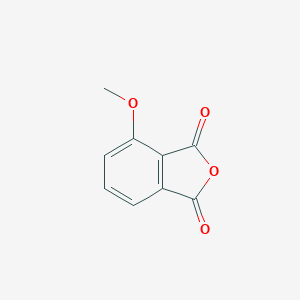

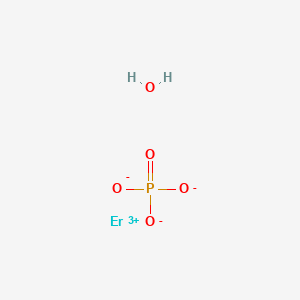
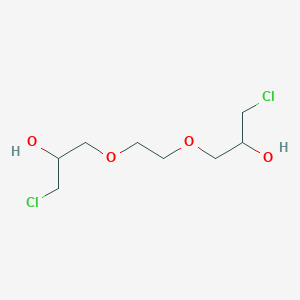
![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
